Ethyl 3-hydroxypiperidine-1-carboxylate

Catalog No.
S706831
CAS No.
73193-61-0
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxypiperidine-1-carboxylate

CAS Number

73193-61-0

Product Name

Ethyl 3-hydroxypiperidine-1-carboxylate

IUPAC Name

ethyl 3-hydroxypiperidine-1-carboxylate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3

InChI Key

NVDAHZBUGRZLMM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCCC(C1)O

Canonical SMILES

CCOC(=O)N1CCCC(C1)O

Ethyl 3-hydroxypiperidine-1-carboxylate: is a chemical compound that is used in various scientific experiments such as drug discovery, chemical synthesis, and in the development of new materials. It is commonly used as a building block for the synthesis of various pharmaceuticals.

One of the fields where this compound finds application is in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Another application of this compound is in the synthesis of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used for organic synthesis . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

Ethyl 3-hydroxypiperidine-1-carboxylate is a cyclic amine belonging to the piperidine family, characterized by its molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. This compound features a hydroxyl group at the 3-position and an ethyl ester at the 1-position of the piperidine ring, contributing to its unique chemical properties and potential biological activities. It is often utilized as an intermediate in organic synthesis and pharmaceutical development due to its versatile reactivity and structural characteristics .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield different piperidine derivatives, commonly using reducing agents like lithium aluminum hydride.
  • Substitution: The ethyl ester group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides .

These reactions allow for the synthesis of diverse derivatives that can be further explored for their chemical and biological properties.

Ethyl 3-hydroxypiperidine-1-carboxylate exhibits potential biological activities that make it a subject of interest in pharmacological research. It is believed to interact with the olfactory system, potentially disrupting sensory perception in certain organisms. This interaction may influence various biochemical pathways related to sensory signal transduction . Additionally, studies have suggested antimicrobial and antiviral properties, indicating its potential use in developing therapeutic agents .

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate can be achieved through several methods:

  • Reaction of Piperidine with Ethyl Chloroformate: This method involves reacting piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature, yielding the desired product after purification.
  • Enzyme-Catalyzed Kinetic Resolution: This approach has been explored for producing specific stereoisomers of the compound, enhancing its utility in chiral drug synthesis .

In industrial settings, large-scale batch reactions or continuous flow reactors are often employed to optimize yield and purity.

Ethyl 3-hydroxypiperidine-1-carboxylate has a wide range of applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its biological activities, particularly in antimicrobial and antiviral research.
  • Medicine: Serves as a building block for pharmaceutical drugs targeting the central nervous system.
  • Industry: Utilized in producing agrochemicals and other industrial chemicals .

Research on Ethyl 3-hydroxypiperidine-1-carboxylate's interactions focuses on its effects on sensory perception and potential pharmacological applications. Studies indicate that it may interfere with olfactory cues, impacting behavioral responses in certain species. Further investigations are needed to elucidate the specific mechanisms of action and potential therapeutic uses .

Several compounds share structural similarities with Ethyl 3-hydroxypiperidine-1-carboxylate. These include:

  • Ethyl piperidine-3-carboxylate
  • 3-hydroxypiperidine-1-carboxylate
  • Ethyl 1-hydroxypiperidine-3-carboxylate

Uniqueness

Ethyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications. Its hydroxyl group enhances its potential for further functionalization, while the ethyl ester provides opportunities for substitution reactions .

XLogP3

0.4

Other CAS

73193-61-0

Dates

Modify: 2023-08-15

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